2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine
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Overview
Description
2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridin-2-yl)methanamine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine stands out due to its unique combination of the trifluoromethyl group and ethylamine moiety. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
CAS No. |
1000504-75-5 |
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Molecular Formula |
C8H9F3N2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1-2,12H2 |
InChI Key |
NBUBEHXBLFQCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CCN |
Origin of Product |
United States |
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